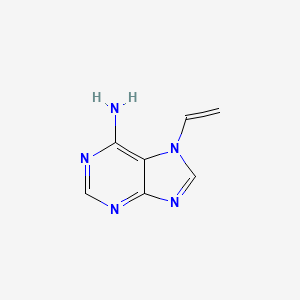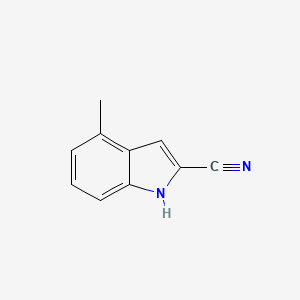![molecular formula C9H6N2O B11920432 2H-Pyrrolo[3,2-F]benzoxazole CAS No. 70814-40-3](/img/structure/B11920432.png)
2H-Pyrrolo[3,2-F]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxazolo[4,5-f]indole is a heterocyclic compound that features both an oxazole and an indole ring system fused together. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[4,5-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with oxazole precursors in the presence of a suitable catalyst. For instance, the Fischer indole synthesis can be adapted to include oxazole moieties, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for 2H-Oxazolo[4,5-f]indole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Oxazolo[4,5-f]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2H-Oxazolo[4,5-f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo[4,5-f]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. In medicinal applications, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring system.
2-Oxindole: A related compound with a similar indole structure but with an additional oxygen atom at the 2-position.
Uniqueness: 2H-Oxazolo[4,5-f]indole is unique due to its fused ring system, which combines the properties of both oxazole and indole. This fusion results in a compound with distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Properties
CAS No. |
70814-40-3 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2 |
InChI Key |
YHGGERSKRVIGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CN=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
